5-Chloro-2,3-difluoropyridine
Overview
Description
5-Chloro-2,3-difluoropyridine is a halogenated pyridine derivative, which is a compound of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and agrochemicals. The presence of chlorine and fluorine atoms on the pyridine ring can significantly alter the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for various chemical syntheses.
Synthesis Analysis
The synthesis of 5-Chloro-2,3-difluoropyridine is achieved from 2,3,5-trichloropyridine using potassium fluoride as a fluorination agent in the presence of a phase transfer catalyst. The process involves optimizing the ratio of raw materials, reaction temperature, and time to achieve the desired product. The optimal conditions found for the fluorination reaction are a molar ratio of 1:2.5 for 2,3,5-trichloropyridine to potassium fluoride, a reaction temperature of 200°C, and a reaction time of 3 hours. The solvent recycling is also considered in the process to improve efficiency .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure of 5-Chloro-2,3-difluoropyridine, we can infer from related compounds that the presence of halogen atoms is likely to influence the electronic distribution and geometry of the molecule. For instance, in the case of a related compound, 2-amino-5-chloropyridine, the crystal structure is stabilized by various hydrogen bonding interactions, which could also be relevant for the structural analysis of 5-Chloro-2,3-difluoropyridine .
Chemical Reactions Analysis
The chemical reactivity of 5-Chloro-2,3-difluoropyridine can be anticipated to involve reactions typical of halogenated heterocycles, such as nucleophilic substitution reactions where the chlorine atom could be replaced by other nucleophiles. This reactivity is exemplified by the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, where the chlorine atom participates in further chemical transformations . Similarly, the chlorine atom in 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine is noted to be useful for functionalization through cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2,3-difluoropyridine are not directly reported in the provided data. However, the presence of fluorine atoms generally increases the stability and lipophilicity of the molecule, which can be beneficial in medicinal chemistry. For example, the introduction of the 2,2-difluorobenzodioxole moiety has been recognized for its potential to create metabolically stable derivatives . The influence of halogens on the physical properties is also seen in the synthesis of 5-Chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene, where the product's characterization includes analysis by various spectroscopic methods .
Scientific Research Applications
Intermediate in Pesticide Manufacturing
5-Chloro-2,3-difluoropyridine is used as an intermediate in the manufacturing process of industrial pesticides. It can be hydrolyzed to form various other compounds, which are further processed into different pyridine derivatives, including 4-pyridinecarboxylic acids and 4-iodopyridines. These derivatives are essential in the synthesis of various chemical compounds (Schlosser & Bobbio, 2002).
Role in Regioselective Metalation
5-Chloro-2,3-difluoropyridine can be subjected to regioselective metalation, leading to the synthesis of fluorinated pyridinecarboxylic acids. This process involves the use of chlorine or trimethylsilyl as protective groups, demonstrating its utility in creating structurally diverse compounds (Bobbio & Schlosser, 2005).
Synthesis Methodology
The synthesis of 2,3-Difluoro-5-chloropyridine from 2,3,5-trichloro-pyridine is another application. This process involves the use of potassium fluoride and a phase transfer catalyst, highlighting the compound's versatility in synthesis techniques (Zhou Hong-feng, 2007).
Application in Molecular Conductors
2,3-Difluoro-5-chloropyridine is used in the synthesis of organic (super)conductors. These conductors have a layered structure where conducting layers of radical cations alternate with paramagnetic supramolecular anionic layers. This showcases its application in advanced material science (Prokhorova et al., 2021).
Spectroscopic and Structural Characterization
It is involved in the study of geometrical structures and potentiometric studies of its azo derivatives and their metal complexes. These studies contribute to understanding the chemical and physical properties of these compounds (Shoair et al., 2015).
1,3-Dipolar Cycloadditions
5-Chloro-2,3-difluoropyridine is used in the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloadditions of alkynes to azides in ionic liquids. This process is important for creating compounds with potential pharmaceutical applications (Zhong & Guo, 2010).
Synthesis of Novel Compounds
It is also used in the synthesis of novel compounds like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, indicating its importance in medicinal chemistry research (Catalani et al., 2010).
Safety And Hazards
5-Chloro-2,3-difluoropyridine is a flammable liquid and vapour . It is harmful if swallowed and harmful to aquatic life with long-lasting effects . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Future Directions
There is a growing interest in fluoropyridines due to their interesting and unusual physical, chemical, and biological properties . They are being explored for various applications, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing .
properties
IUPAC Name |
5-chloro-2,3-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERMDYZFNQIKBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001008801 | |
Record name | 5-Chloro-2,3-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001008801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-difluoropyridine | |
CAS RN |
89402-43-7 | |
Record name | 5-Chloro-2,3-difluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89402-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,3-difluoropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089402437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2,3-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001008801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2,3-difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pyridine, 5-chloro-2,3-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLORO-2,3-DIFLUOROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTR2GM7GHF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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